REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:4]=1[N+:10]([O-])=O)#[N:2].[H][H].C(OCC)(=[O:17])C>O.[Pt]=O>[Br:9][C:6]1[CH:5]=[C:4]([NH2:10])[C:3](=[CH:8][CH:7]=1)[C:1]([NH2:2])=[O:17] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
330 mg
|
Type
|
catalyst
|
Smiles
|
O.[Pt]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under a hydrogen atmosphere for 41.5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Insoluble material was filtered off
|
Type
|
WASH
|
Details
|
the residue was washed with ethyl acetate (200 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
STIRRING
|
Details
|
The suspension was stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
the insoluble material was collected by filtration
|
Reaction Time |
41.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(C(=O)N)=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 186 mmol | |
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |